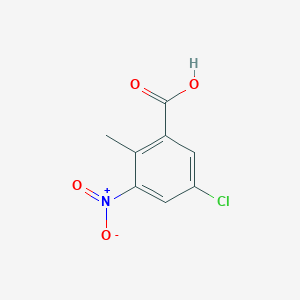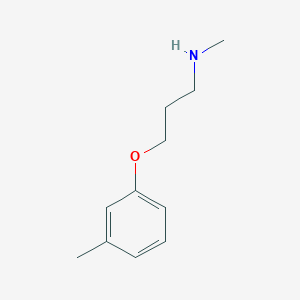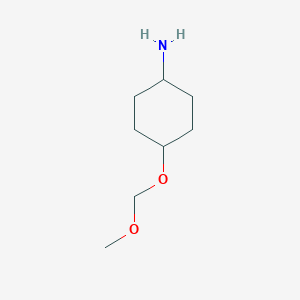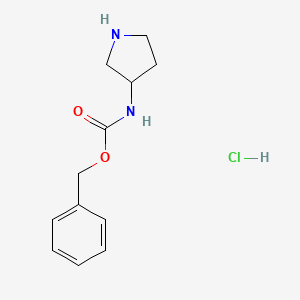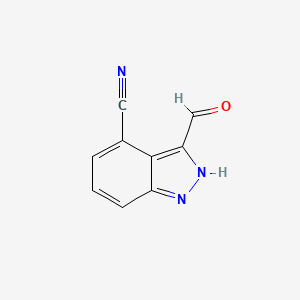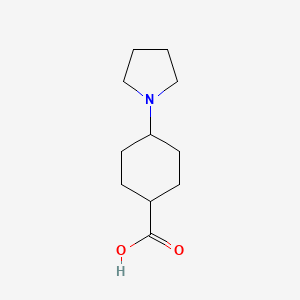
2-Chloro-4-methyloxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-methyloxazole is a heterocyclic compound that contains both oxygen and nitrogen atoms in its five-membered ring structure. It has a molecular formula of C4H4ClNO and an average mass of 117.534 Da .
Synthesis Analysis
While specific synthesis methods for 2-Chloro-4-methyloxazole were not found, oxazole derivatives, which include 2-Chloro-4-methyloxazole, have been synthesized and screened for various biological activities .Molecular Structure Analysis
The molecular structure of 2-Chloro-4-methyloxazole consists of a five-membered ring with both oxygen and nitrogen atoms . The molecular formula is C4H4ClNO .Physical And Chemical Properties Analysis
2-Chloro-4-methyloxazole has a molecular weight of 117.53 g/mol. More specific physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Synthesis of Complex Oxazoles
2-Chloro-4-methyloxazole is a versatile building block in the synthesis of complex oxazole compounds. For instance, its use in the synthesis of siphonazoles, natural products with potential pharmacological significance, has been demonstrated. The synthesis involves elaborating the 2-Chloro-4-methyloxazole molecule into more complex structures, highlighting its utility in organic synthesis (Zhang & Ciufolini, 2009).
Application in Corrosion Inhibition
Research has shown that derivatives of 2-Chloro-4-methyloxazole, such as 4-MTHT, can be effective in corrosion inhibition. These derivatives exhibit high efficiency in preventing mild steel corrosion in acidic media, indicating their potential application in industrial corrosion protection (Lagrenée et al., 2002).
Development of Antitumor Agents
2-Chloro-4-methyloxazole derivatives have been investigated for their potential in antitumor activity. Studies involving ruthenium complexes with azole compounds, including derivatives of 2-Chloro-4-methyloxazole, suggest their application in designing new anticancer drugs. These complexes exhibit unique redox properties that are advantageous in the context of antitumor activity (Reisner et al., 2005).
Large-Scale Preparation for Research
The scalability of synthesizing 2-Chloro-4-methyloxazole derivatives is crucial for research and industrial applications. Large-scale preparation techniques have been developed, underscoring the compound's relevance in various scientific and industrial processes (Benoît et al., 2008).
Fluorescent Probes for Bioimaging
2-Chloro-4-methyloxazole derivatives have been used to develop novel fluorescent probes. These probes can detect specific ions and are applicable in biological and environmental sensing, as well as in cell imaging. This application demonstrates the versatility of 2-Chloro-4-methyloxazole derivatives in biochemistry and molecular biology (Wang et al., 2019).
Biotransformation in Environmental Remediation
Research on the biotransformation of certain pollutants has identified 2-Chloro-4-methyloxazole derivatives as key intermediates. For example, the biotransformation of 4-chloro-2-nitrophenol into 5-chloro-2-methylbenzoxazole by specific bacterial strains highlights the potential environmental applications of these compounds (Arora & Jain, 2012).
Direcciones Futuras
While specific future directions for 2-Chloro-4-methyloxazole were not found, research into similar compounds continues to be an active area of study. For example, kinase drug discovery, which often involves heterocyclic compounds like 2-Chloro-4-methyloxazole, has seen significant progress in the past 20 years .
Propiedades
IUPAC Name |
2-chloro-4-methyl-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNO/c1-3-2-7-4(5)6-3/h2H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVKQIYXGLJXKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=N1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-methyloxazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

